
4-(Difluoromethoxy)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)benzimidamide is an organic compound characterized by the presence of a benzimidamide group substituted with a difluoromethoxy group at the para position
Méthodes De Préparation
The synthesis of 4-(Difluoromethoxy)benzimidamide typically involves the introduction of the difluoromethoxy group onto a benzimidamide precursor. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with ammonia or an amine under suitable conditions to form the benzimidamide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
4-(Difluoromethoxy)benzimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzimidamide group to a benzylamine derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Applications De Recherche Scientifique
4-(Difluoromethoxy)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural properties.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
4-(Difluoromethoxy)benzimidamide can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzimidamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.
4-(Difluoromethoxy)benzamide: This compound lacks the imidamide group, which can influence its chemical properties and applications.
4-(Difluoromethoxy)benzylamine:
Propriétés
Formule moléculaire |
C8H8F2N2O |
|---|---|
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
4-(difluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H3,11,12) |
Clé InChI |
BXPAORVORHCUJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


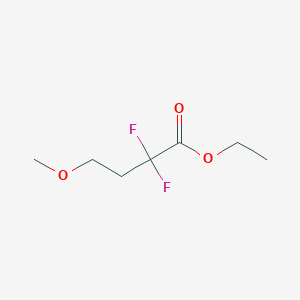

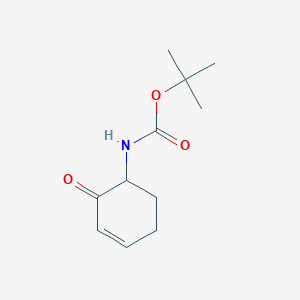

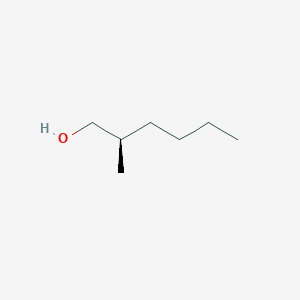
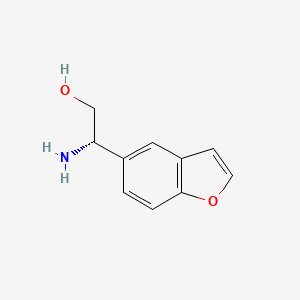
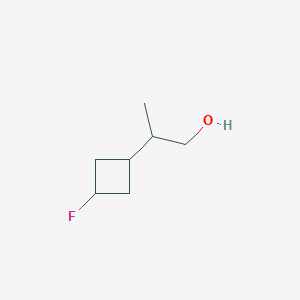
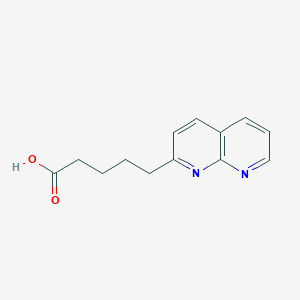



![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
